
2-Anthracenecarbonyl chloride, 4-amino-9,10-dihydro-1-nitro-9,10-dioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Anthracenecarbonyl chloride, 4-amino-9,10-dihydro-1-nitro-9,10-dioxo- is a complex organic compound that belongs to the anthracene family. This compound is characterized by its unique structure, which includes an anthracene core substituted with a carbonyl chloride group, an amino group, and a nitro group. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenecarbonyl chloride, 4-amino-9,10-dihydro-1-nitro-9,10-dioxo- typically involves multiple steps. One common method starts with the nitration of anthracene to introduce the nitro group. This is followed by the reduction of the nitro group to an amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Safety measures are crucial due to the reactive nature of the intermediates and reagents involved .
Análisis De Reacciones Químicas
Types of Reactions
2-Anthracenecarbonyl chloride, 4-amino-9,10-dihydro-1-nitro-9,10-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group or further reduce the carbonyl chloride group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the carbonyl chloride group under mild to moderate conditions.
Major Products
The major products formed from these reactions include various anthracene derivatives with different functional groups, which can be tailored for specific applications in research and industry .
Aplicaciones Científicas De Investigación
2-Anthracenecarbonyl chloride, 4-amino-9,10-dihydro-1-nitro-9,10-dioxo- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Anthracenecarbonyl chloride, 4-amino-9,10-dihydro-1-nitro-9,10-dioxo- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins, DNA, and other biomolecules, potentially altering their function and activity. The specific pathways involved depend on the nature of the derivatives and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
Compared to these similar compounds, 2-Anthracenecarbonyl chloride, 4-amino-9,10-dihydro-1-nitro-9,10-dioxo- is unique due to the presence of the carbonyl chloride, amino, and nitro groups. These functional groups confer distinct reactivity and properties, making it suitable for specific applications that other anthracene derivatives may not be able to fulfill.
Propiedades
Número CAS |
63589-36-6 |
|---|---|
Fórmula molecular |
C15H7ClN2O5 |
Peso molecular |
330.68 g/mol |
Nombre IUPAC |
4-amino-1-nitro-9,10-dioxoanthracene-2-carbonyl chloride |
InChI |
InChI=1S/C15H7ClN2O5/c16-15(21)8-5-9(17)10-11(12(8)18(22)23)14(20)7-4-2-1-3-6(7)13(10)19/h1-5H,17H2 |
Clave InChI |
WQZALXCFYNANEH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)[N+](=O)[O-])C(=O)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-4-nitro-1H-benzo[d]imidazol-5-amine](/img/structure/B13961686.png)
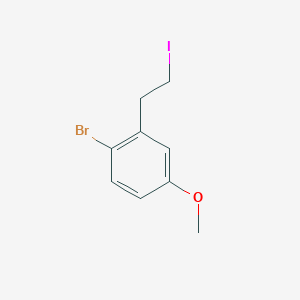
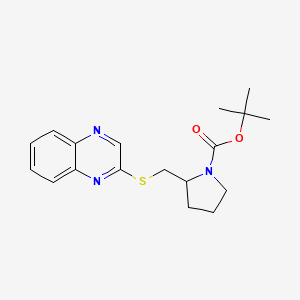
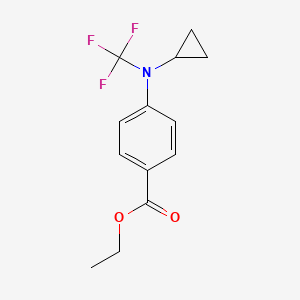
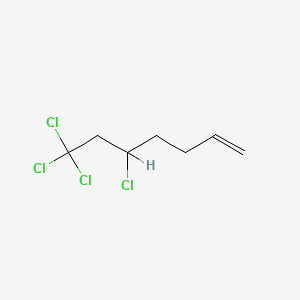
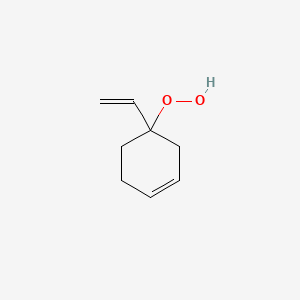
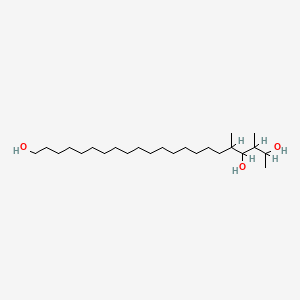
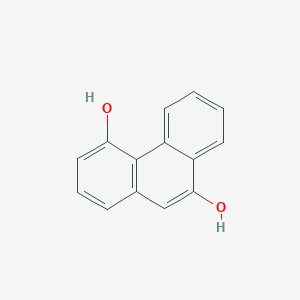
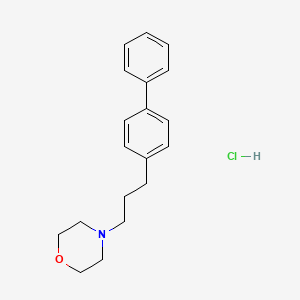

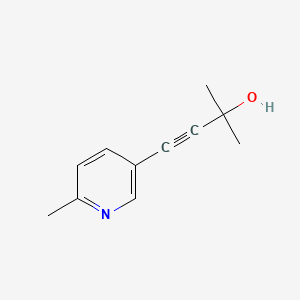
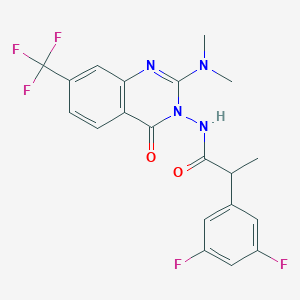

![2-chloro-4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13961779.png)
